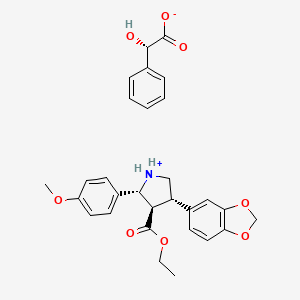
(2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate is a complex organic molecule with potential applications in various fields of science. This compound features a pyrrolidinium core substituted with benzodioxole, ethoxycarbonyl, and methoxyphenyl groups, making it a unique structure for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolidinium Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the benzodioxole, ethoxycarbonyl, and methoxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Final Assembly: Coupling the pyrrolidinium core with (2S)-hydroxy(phenyl)acetate using esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and methoxyphenyl groups.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole group may yield benzodioxole-5-carboxylic acid, while reduction of the ethoxycarbonyl group could produce the corresponding alcohol.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structural features suggest potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Biochemical Studies: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Diagnostics: The compound could be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: Utilized as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients (APIs).
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole and methoxyphenyl groups may facilitate binding to these targets, while the pyrrolidinium core can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(methoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate
- (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-hydroxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate
Uniqueness
The presence of the ethoxycarbonyl group in (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate distinguishes it from similar compounds, potentially altering its reactivity and interactions with biological targets. This unique feature may enhance its suitability for specific applications in drug development and material science.
特性
CAS番号 |
195708-14-6 |
|---|---|
分子式 |
C29H31NO8 |
分子量 |
521.6 g/mol |
IUPAC名 |
ethyl (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidin-1-ium-3-carboxylate;(2S)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H23NO5.C8H8O3/c1-3-25-21(23)19-16(14-6-9-17-18(10-14)27-12-26-17)11-22-20(19)13-4-7-15(24-2)8-5-13;9-7(8(10)11)6-4-2-1-3-5-6/h4-10,16,19-20,22H,3,11-12H2,1-2H3;1-5,7,9H,(H,10,11)/t16-,19-,20+;7-/m10/s1 |
InChIキー |
ULRXPSYRJUVLAN-ZGBWKZAISA-N |
異性体SMILES |
CCOC(=O)[C@@H]1[C@H](C[NH2+][C@H]1C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4.C1=CC=C(C=C1)[C@@H](C(=O)[O-])O |
正規SMILES |
CCOC(=O)C1C(C[NH2+]C1C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4.C1=CC=C(C=C1)C(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


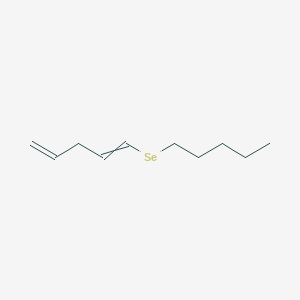
![6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile](/img/structure/B15165341.png)
![[2-(2-Methoxyethoxy)ethoxy]methanol](/img/structure/B15165347.png)
![[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile](/img/structure/B15165348.png)
![Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15165353.png)
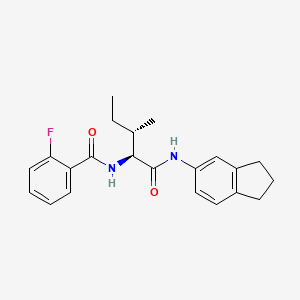
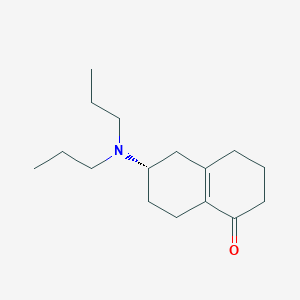
![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)
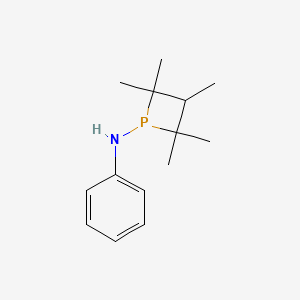

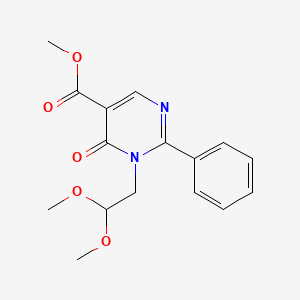
![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
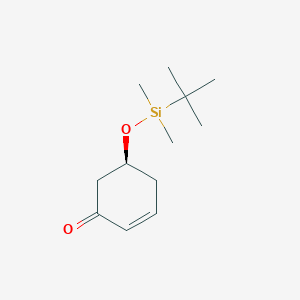
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
